3-{[4-(Methoxycarbonyl)benzoyl]sulfanyl}pyridine-2-carboxylic acid
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Overview
Description
3-{[4-(Methoxycarbonyl)benzoyl]sulfanyl}pyridine-2-carboxylic acid is a chemical compound with a complex structure that includes a pyridine ring, a carboxylic acid group, and a methoxycarbonyl benzoyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Methoxycarbonyl)benzoyl]sulfanyl}pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and pyridine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-{[4-(Methoxycarbonyl)benzoyl]sulfanyl}pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[4-(Methoxycarbonyl)benzoyl]sulfanyl}pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(Methoxycarbonyl)benzoyl]sulfanyl}pyridine-2-carboxylic acid: This compound is unique due to its specific functional groups and structural features.
Pyridine-2-carboxylic acid derivatives: These compounds share the pyridine ring and carboxylic acid group but differ in their substituents.
Benzoyl sulfanyl compounds: These compounds contain the benzoyl sulfanyl group but may have different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
62013-53-0 |
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Molecular Formula |
C15H11NO5S |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-(4-methoxycarbonylbenzoyl)sulfanylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H11NO5S/c1-21-14(19)9-4-6-10(7-5-9)15(20)22-11-3-2-8-16-12(11)13(17)18/h2-8H,1H3,(H,17,18) |
InChI Key |
BDODLTHAFJCFFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)SC2=C(N=CC=C2)C(=O)O |
Origin of Product |
United States |
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